molecular formula C10H9N5 B11742214 1-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-amine

1-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11742214
M. Wt: 199.21 g/mol
InChI Key: MLVDWTVOGJRPCZ-UHFFFAOYSA-N
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Description

1-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. These two moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The unique structure of this compound makes it a compound of interest in medicinal chemistry and other scientific research fields.

Preparation Methods

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 2-aminobenzimidazole with a suitable pyrazole derivative. One common method includes the use of 2-aminobenzimidazole and pyrazole-5-carboxylic acid under specific reaction conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrazole rings, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new therapeutic agents.

    Medicine: Due to its pharmacological potential, it is studied for its role in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to the inhibition of cell division and has been exploited in anticancer therapies. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

1-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features of benzimidazole and pyrazole, which confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H9N5/c11-9-5-6-12-15(9)10-13-7-3-1-2-4-8(7)14-10/h1-6H,11H2,(H,13,14)

InChI Key

MLVDWTVOGJRPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C(=CC=N3)N

Origin of Product

United States

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